molecular formula C8H9ClN2O4S B14857819 2-(Acetylamino)-6-methoxypyridine-4-sulfonyl chloride

2-(Acetylamino)-6-methoxypyridine-4-sulfonyl chloride

Cat. No.: B14857819
M. Wt: 264.69 g/mol
InChI Key: XNJHOEUVWGHPTM-UHFFFAOYSA-N
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Description

2-(Acetylamino)-6-methoxypyridine-4-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of an acetylamino group, a methoxy group, and a sulfonyl chloride group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)-6-methoxypyridine-4-sulfonyl chloride typically involves the following steps:

    Nitration: The starting material, 2-methoxypyridine, undergoes nitration to introduce a nitro group at the 4-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Acetylation: The amino group is acetylated using acetic anhydride to form the acetylamino derivative.

    Sulfonylation: Finally, the acetylamino compound is treated with chlorosulfonic acid to introduce the sulfonyl chloride group, yielding this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for efficiency, yield, and safety, with considerations for waste management and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Acetylamino)-6-methoxypyridine-4-sulfonyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The acetylamino group can be reduced to an amino group under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols can be used under mild conditions to form sulfonamide or sulfonate esters, respectively.

    Hydrolysis: This reaction typically occurs in aqueous conditions, often accelerated by the presence of a base or acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

Major Products

    Sulfonamide Derivatives: Formed from nucleophilic substitution reactions.

    Sulfonic Acid: Resulting from hydrolysis.

    Amino Derivatives: Produced through reduction of the acetylamino group.

Scientific Research Applications

2-(Acetylamino)-6-methoxypyridine-4-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, particularly sulfonamides.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, especially those targeting bacterial infections due to its potential antibacterial properties.

    Biological Research: It is employed in studies involving enzyme inhibition and protein modification.

    Industrial Applications: The compound is used in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Acetylamino)-6-methoxypyridine-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in the formation of sulfonamide and sulfonate ester derivatives, which are important in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Acetylamino)-6-methoxypyridine-4-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride.

    2-(Acetylamino)-6-methoxypyridine-4-sulfonic acid: Formed through hydrolysis of the sulfonyl chloride group.

    2-(Amino)-6-methoxypyridine-4-sulfonyl chloride: Lacks the acetyl group, making it more reactive.

Uniqueness

2-(Acetylamino)-6-methoxypyridine-4-sulfonyl chloride is unique due to the presence of both an acetylamino group and a sulfonyl chloride group on the same pyridine ring. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C8H9ClN2O4S

Molecular Weight

264.69 g/mol

IUPAC Name

2-acetamido-6-methoxypyridine-4-sulfonyl chloride

InChI

InChI=1S/C8H9ClN2O4S/c1-5(12)10-7-3-6(16(9,13)14)4-8(11-7)15-2/h3-4H,1-2H3,(H,10,11,12)

InChI Key

XNJHOEUVWGHPTM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=CC(=C1)S(=O)(=O)Cl)OC

Origin of Product

United States

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